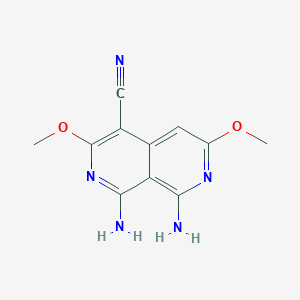

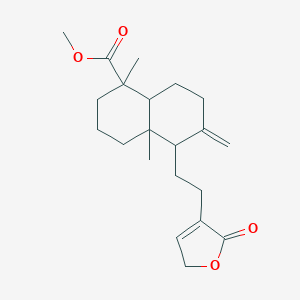

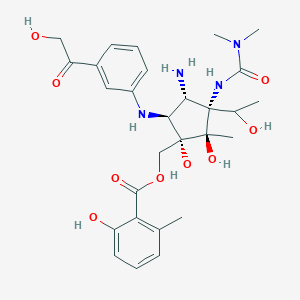

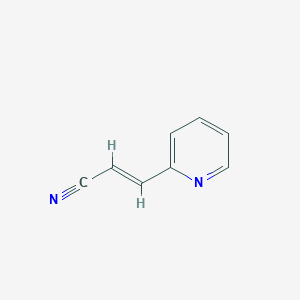

1,8-二氨基-3,6-二甲氧基-2,7-萘啶-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile involves complex chemical processes. A notable method involves the cyclization of 2-cyanomethyl-1,1,3,3-propenetetracarbonitrile, leading to the formation of this compound as a sole product under certain conditions (Atkinson & Johnson, 1968). Another approach involves a facile one-pot synthesis method starting from ortho-aminobenzaldehydes (Wang, Boschelli, Johnson, & Honores, 2004).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its planarity and alignment with other molecular ions in its class. For example, in a related compound, the molecule was found to be essentially planar, aligning in a nearly coplanar manner with related ions, indicating similar structural traits (Mudraboyina, Wang, Newbury, & Wisner, 2011).

Chemical Reactions and Properties

The chemical reactions of 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile include its interaction with carbonyl derivatives, leading to various derivatives of the pyrimido-naphthyridine system (Atkinson & Johnson, 1968). Its chemical properties are influenced by the presence of amino and carbonitrile groups, which play a significant role in its reactivity and potential applications.

科学研究应用

医药化学

1,8-萘啶具有多种生物活性 . 它们用于开发针对各种疾病的药物。例如,吉非替尼,一种含有 1,8-萘啶核心结构的化合物,用于治疗细菌感染 .

材料科学

这类杂环化合物用于开发发光二极管材料 . 它们有助于提高这些器件的效率和耐久性。

太阳能

1,8-萘啶被用于染料敏化太阳能电池 . 它们可以帮助提高这些电池的效率,促进更可持续的能源解决方案。

分子传感器

这些化合物被用于开发分子传感器 . 它们可以帮助检测特定分子,并应用于环境监测和医疗保健等各个领域。

合成受体

2,7-双功能化-1,8-萘啶被用作合成受体分子设计中的重要结合单元 . 这些受体可以应用于药物递送和环境传感等各个领域。

绿色化学

1,8-萘啶的合成方法包括多组分反应,使用绿色策略的 Friedländer 法,末端炔烃的加氢胺化反应,接着进行 Friedländer 环化反应,金属催化合成,以及 3-取代的 1H . 这些方法是开发更环保、更安全、更原子经济的化学方法的一部分 .

安全和危害

属性

IUPAC Name |

1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c1-17-7-3-5-6(4-12)11(18-2)16-10(14)8(5)9(13)15-7/h3H,1-2H3,(H2,13,15)(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTPNGNIVWZAAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=C1)C(=C(N=C2N)OC)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352612 |

Source

|

| Record name | 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19858-61-8 |

Source

|

| Record name | 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the synthetic route for producing 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile?

A1: The article describes a specific synthesis of 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile. It starts from 2-Amino-6-chloro-4-cyanomethyl-3,5-pyridinedicarbonitrile. This compound undergoes cyclization in the presence of methoxide ions, yielding 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile as the exclusive product [].

Q2: What is the reactivity of 1,8-Diamino-2,7-naphthyridines with carbonyl compounds?

A2: The research indicates that 1,8-Diamino-2,7-naphthyridines react with various carbonyl derivatives. This includes orthoesters, aliphatic and aromatic aldehydes, alicyclic ketones, esters, and carboxylic acid anhydrides. These reactions lead to the formation of derivatives within the novel pyrimido-[4,5,6-i,j][2,7]naphthyridine system. Interestingly, reacting with phthalic anhydride results in a derivative of the pentacyclic isoindolo[2,1-a]pyrimido[4,5,6-i,j][2,7]naphthyridine system [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

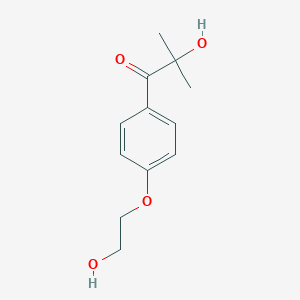

![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)

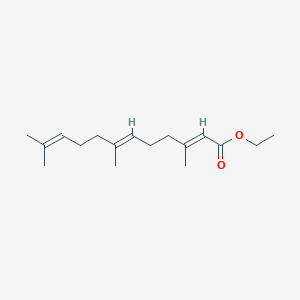

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)